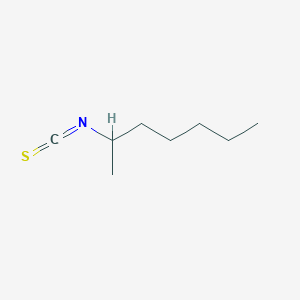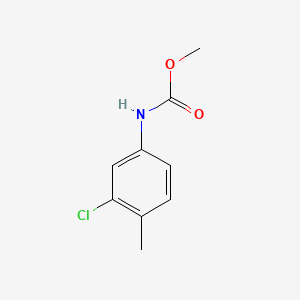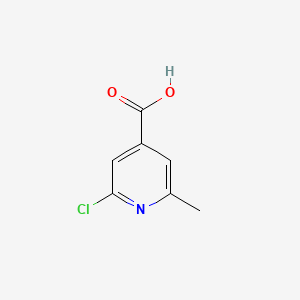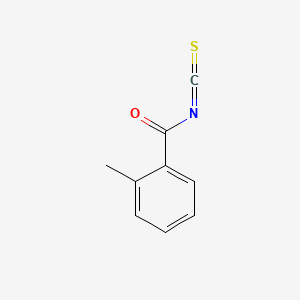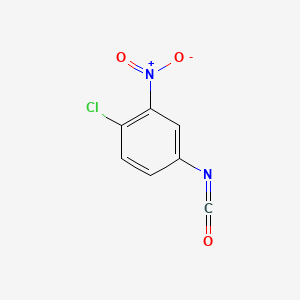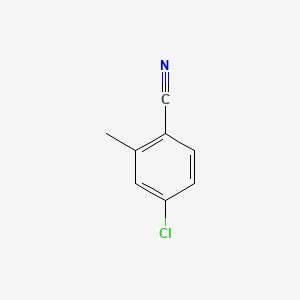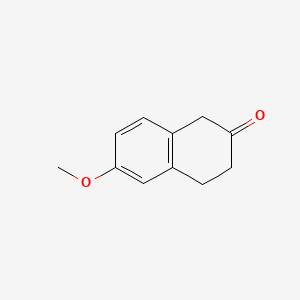
6-Méthoxy-2-tétralone
Vue d'ensemble
Description
6-Methoxy-2-tetralone is a chemical compound with the molecular formula C11H12O2 . It is a light yellow-beige to orange crystalline solid . It has been used in the synthesis of 1, 2, 3, 4-tetrahydro-2-naphthylamine derivatives .
Synthesis Analysis
A three-step synthesis of 6-methoxy-2-tetralone, a potential intermediate for many terpenoids and steroidal compounds, has been developed . The commercially available 6-methoxy-1-tetralone was converted into the olefin in 94% yield by heating under reflux with 2,4-pentanediol and a catalytic amount of p-toluenesulphonic acid . The olefin was then epoxidized with m-chloroperbenzoic acid (MCPBA) in dichloromethane. Without purification, the resulting epoxide was heated under reflux for 3 hours with ethanolic sulfuric acid (10%) to afford the tetralone in 39% yield (overall yield 36%) .
Molecular Structure Analysis
The molecular formula of 6-Methoxy-2-tetralone is C11H12O2 . The molecular weight is 176.22 . The percent composition is C 74.98%, H 6.86%, O 18.16% .
Chemical Reactions Analysis
6-Methoxy-3,4-dihydro-2 (1 H)-naphthalenone was used in the synthesis of 1, 2, 3, 4-tetrahydro-2-naphthylamine derivatives .
Physical And Chemical Properties Analysis
6-Methoxy-2-tetralone is a low melting crystalline solid with a melting point of 28°C to 35°C . It has a density of 1.1±0.1 g/cm3, a boiling point of 319.4±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 56.1±3.0 kJ/mol, and the flash point is 150.8±21.4 °C . The index of refraction is 1.549 .
Applications De Recherche Scientifique
Synthèse des terpènes
Il sert d’intermédiaire potentiel pour la synthèse de nombreux terpènes . Les terpènes constituent une classe importante et diversifiée de produits chimiques organiques naturels dérivés d'unités d'isoprène à cinq carbones assemblées et modifiées de milliers de façons. Ils sont souvent fortement odorants et ont donc pu avoir une fonction protectrice.
Synthèse de composés stéroïdiens
La 6-méthoxy-2-tétralone est également utilisée dans la synthèse de composés stéroïdiens . Les stéroïdes ont deux fonctions biologiques principales : certains stéroïdes (tels que le cholestérol) sont des composants importants des membranes cellulaires qui modifient la fluidité de la membrane, tandis que de nombreux stéroïdes sont des molécules de signalisation qui activent les récepteurs hormonaux stéroïdiens.
Agents antifongiques
Les dérivés de la 2-aminotétraline, qui peuvent être synthétisés à partir de la this compound, présentent des activités antifongiques . Cela la rend précieuse dans le développement de nouveaux médicaments antifongiques.
Synthèse de la tétrahydrobenzocycloheptane
La this compound a été sélectionnée comme matière de départ pour la synthèse de la tétrahydrobenzocycloheptane . La tétrahydrobenzocycloheptane est un composé chimique utilisé dans la synthèse de divers agents pharmaceutiques.
Synthèse de composés terpénoïdes
La this compound est utilisée dans la synthèse de nombreux composés terpénoïdes . Les terpènes contribuent au parfum de l'eucalyptus, aux saveurs de la cannelle, du clou de girofle et du gingembre, à la couleur jaune des tournesols et à la couleur rouge des tomates.
Safety and Hazards
6-Methoxy-2-tetralone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept container tightly closed . In case of contact with skin or eyes, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Mécanisme D'action
Mode of Action
As a precursor molecule, 6-Methoxy-2-tetralone does not directly interact with biological targets. Instead, it is used in the synthesis of more complex molecules that can interact with various targets. For example, it has been used as a starting material for the synthesis of 2-aminotetalin derivatives, which exhibit antifungal activities .
Biochemical Pathways
The biochemical pathways affected by 6-Methoxy-2-tetralone are primarily determined by the specific compounds that are synthesized from it. For instance, 2-aminotetalin derivatives synthesized from 6-Methoxy-2-tetralone can interfere with the biochemical pathways of fungi, leading to their antifungal activity .
Result of Action
The molecular and cellular effects of 6-Methoxy-2-tetralone are largely dependent on the specific compounds that are synthesized from it. For example, 2-aminotetalin derivatives synthesized from 6-Methoxy-2-tetralone have been shown to exhibit antifungal activities .
Propriétés
IUPAC Name |
6-methoxy-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRKDYNVZWKAFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)CC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179452 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to red-orange solid; mp = 33-35 deg C; [Acros Organics MSDS] | |
| Record name | 6-Methoxy-2-tetralone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20121 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2472-22-2 | |
| Record name | 6-Methoxy-2-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2472-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002472222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Methoxy-2-tetralone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAV9W5N9D9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to obtain 6-methoxy-2-tetralone?
A1: Several synthetic routes have been explored for 6-methoxy-2-tetralone. One approach utilizes the commercially available 6-methoxy-1-tetralone, converting it to an olefin intermediate (2) through a reaction with 2,4-pentanediol and p-toluenesulphonic acid as a catalyst []. This intermediate can then be epoxidized using m-chloroperbenzoic acid and subsequently transformed into 6-methoxy-2-tetralone through refluxing with ethanolic sulfuric acid []. Another method involves the regiospecific carboxylation of certain methoxylated 2-tetralones using reagents like magnesium methoxy carbonate (“MMC”) followed by esterification [].
Q2: Can 6-methoxy-2-tetralone be used as a building block for more complex molecules?
A2: Yes, 6-methoxy-2-tetralone serves as a versatile starting material in organic synthesis. For instance, it can be used to synthesize 1,2-epoxy-1-methyl-2-(3-oxopropyl)-4,4-ethylenedioxycyclohexane, which can further undergo Wittig-Schlosser condensation to yield epoxyolefins, potential substrates for epoxyolefin cyclization [].
Q3: Has 6-methoxy-2-tetralone been used in the total synthesis of any natural products?
A3: Researchers have explored the use of 6-methoxy-2-tetralone in the total synthesis of hydrochrysene analogues []. This approach utilizes reactions like the Robinson-Mannich base reaction and the Michael condensation to construct the complex tetracyclic ring systems found in these natural products.
Q4: Are there any challenges associated with the synthesis of 6-methoxy-2-tetralone?
A4: Synthesizing 6-methoxy-2-tetralone can present some challenges. For example, the epoxidation step in the synthesis from 6-methoxy-1-tetralone can lead to the formation of unstable epoxides that decompose during purification attempts, affecting the overall yield [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



